molecular formula C20H20FN3OS B11500627 5-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione

5-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B11500627
M. Wt: 369.5 g/mol
InChI Key: LPKZZFQPEAFAKU-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The compound contains a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzohydrazide with carbon disulfide and potassium hydroxide, followed by the addition of 4-phenylpiperidine . The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In the context of anticancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione: Similar structure but with a chlorine atom instead of fluorine.

    5-(4-methylphenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 5-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to its analogs .

Properties

Molecular Formula

C20H20FN3OS

Molecular Weight

369.5 g/mol

IUPAC Name

5-(4-fluorophenyl)-3-[(4-phenylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C20H20FN3OS/c21-18-8-6-17(7-9-18)19-22-24(20(26)25-19)14-23-12-10-16(11-13-23)15-4-2-1-3-5-15/h1-9,16H,10-14H2

InChI Key

LPKZZFQPEAFAKU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CN3C(=S)OC(=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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